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Introduction
TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the

YEATS domain of the Eleven-nineteen leukemia (ENL) protein.[1][2] ENL is an epigenetic

reader protein that plays a critical role in driving oncogenic transcriptional programs in specific

subsets of acute myeloid leukemia (AML), particularly those with MLL-rearrangements (MLL-r)

or NPM1 mutations.[1][3][4] TDI-11055 functions by competitively blocking the interaction

between the ENL YEATS domain and acylated histones, thereby displacing ENL from

chromatin and suppressing the expression of key leukemogenic genes.[1][2][5] This guide

provides a comprehensive overview of the quantitative binding data, experimental

methodologies, and the mechanism of action of TDI-11055.

Mechanism of Action: Signaling Pathway
The ENL protein is a transcriptional co-activator that recognizes and binds to acetylated lysine

residues on histone tails via its YEATS domain.[3] This "reading" of the epigenetic mark

anchors ENL to chromatin at active gene promoters. Once bound, ENL recruits critical

transcriptional machinery, including the Super Elongation Complex (SEC) and the histone

methyltransferase DOT1L.[3] This complex then promotes transcriptional elongation by RNA
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Polymerase II, leading to the expression of genes essential for leukemia maintenance, such as

MYC and the HOXA gene cluster.[1][3]

TDI-11055 directly binds to the acyl-lysine binding pocket within the ENL YEATS domain.[1][4]

This action competitively inhibits the reader function of ENL, preventing it from binding to

acetylated histones. Consequently, TDI-11055 treatment leads to the rapid displacement of

ENL and its associated complexes from chromatin, which in turn suppresses the oncogenic

gene expression program and impairs cancer cell proliferation.[1][2][3]
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Caption: Mechanism of action of TDI-11055 in inhibiting the ENL-mediated oncogenic signaling

pathway.

Quantitative Data: Binding Affinity and Cellular
Potency
The binding affinity and inhibitory activity of TDI-11055 have been quantified using various

biochemical and cellular assays. The data demonstrates high potency and selectivity for the

ENL YEATS domain.

Table 1: In Vitro Binding Affinity and Inhibitory Activity
Assay Type Target Protein Parameter Value Reference(s)

TR-FRET ENL YEATS IC₅₀ 0.05 µM [1][4][6]

TR-FRET AF9 YEATS IC₅₀ 0.07 µM [1][4][6]

TR-FRET GAS41 YEATS IC₅₀ >100 µM [1][4][6]

TR-FRET YEATS2 YEATS IC₅₀ >100 µM [1][4][6]

Isothermal

Titration

Calorimetry (ITC)

ENL YEATS

(wildtype)
Kd

119 nM (0.12

µM)
[1][3][6]

Isothermal

Titration

Calorimetry (ITC)

ENL YEATS

(wildtype)
Kd 0.15 µM [4]

Isothermal

Titration

Calorimetry (ITC)

ENL YEATS

(deletion mutant)
Kd 0.51 µM [4]

Table 2: Cellular Target Engagement and Anti-
proliferative Activity
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Assay Type Cell Line Parameter Value Reference(s)

8-Day Cell

Viability

MV4;11 (MLL-r

AML)
IC₅₀ 0.10 µM [3]

Cellular Thermal

Shift Assay

(CETSA)

MOLM-13 (MLL-r

AML)

Target

Engagement
Stabilizes ENL [1][4][6]

Cellular Thermal

Shift Assay

(CETSA)

MOLM-13 (MLL-r

AML)

Target

Engagement

No stabilization

of GAS41 or

YEATS2

[1][4][6]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize TDI-11055 are outlined

below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This biochemical assay was used to quantify the ability of TDI-11055 to disrupt the interaction

between the ENL YEATS domain and an acylated histone peptide.[1][4] The TR-FRET method

was chosen to avoid potential assay interference that can be caused by Ni-metal chelation in

other common assay formats like AlphaScreen.[3]

Protocol Workflow:

Compound Dispensing: A solution of TDI-11055 at various concentrations or a DMSO control

is dispensed into assay plates.

Protein Incubation: A solution containing 6HIS-tagged ENL YEATS domain protein is added

to the plates and pre-incubated with the compound for 15 minutes to allow for binding.[1]

Peptide Addition: An acylated histone H3 peptide, along with donor (e.g., Europium-labeled

antibody) and acceptor (e.g., ULight-streptavidin) fluorophores, is added to the mixture.
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Signal Detection: The plate is incubated to allow the protein-peptide interaction to reach

equilibrium. A TR-FRET-enabled plate reader excites the donor fluorophore at 320 or 340

nm.

Data Analysis: If the YEATS domain and histone peptide are interacting, the donor and

acceptor are in close proximity, and energy transfer occurs, resulting in a signal at 665 nm.[7]

The ratio of acceptor to donor emission is calculated. Inhibition by TDI-11055 disrupts this

interaction, leading to a decrease in the TR-FRET signal. IC₅₀ values are determined from

the dose-response curve.

Assay Preparation Binding Reaction Detection & Analysis

1. Dispense TDI-11055
or DMSO into Plate

2. Add 6HIS-ENL YEATS
Protein Solution

3. Pre-incubate
(15 min)

4. Add Acylated Histone
Peptide & FRET Pair
(Donor + Acceptor)

5. Incubate to
Equilibrium

6. Excite Donor
(340 nm)

7. Measure Emission
(615 nm & 665 nm)

8. Calculate Signal Ratio
& Determine IC50

Click to download full resolution via product page

Caption: Workflow for the TR-FRET assay to measure inhibition of ENL YEATS-histone

interaction.

Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes associated with a

binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and

other thermodynamic parameters. This method confirmed the direct binding of TDI-11055 to

the ENL YEATS domain.[1][6]

Protocol Workflow:

Sample Preparation: The recombinant ENL YEATS protein is extensively dialyzed against

the ITC buffer.[8] TDI-11055 is dissolved in DMSO and then diluted into the same ITC buffer

to ensure solvent matching.[8]

Loading: The ENL YEATS protein solution is loaded into the sample cell of the calorimeter.

The TDI-11055 solution is loaded into the titration syringe.
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Titration: Small aliquots of the TDI-11055 solution are injected into the protein solution at

regular intervals.

Heat Measurement: The instrument measures the minute heat changes (either released or

absorbed) that occur upon each injection as the compound binds to the protein.

Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to

the protein. This binding isotherm is then fitted to a model to calculate the Kd and

stoichiometry. For TDI-11055, the data confirmed a 1:1 binding stoichiometry with the ENL

YEATS domain.[1][8][9]

Preparation Experiment Analysis

1. Prepare ENL YEATS
Protein in Buffer

3. Load Protein into
Sample Cell

2. Prepare TDI-11055
in Matched Buffer

4. Titrate with TDI-11055
via Syringe

5. Measure Heat Change
per Injection

6. Plot Heat vs.
Molar Ratio

7. Fit Data to
Binding Model

8. Determine Kd
and Stoichiometry

Click to download full resolution via product page

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine direct binding affinity.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[10] The

principle is that when a ligand binds to its target protein, the protein becomes more stable and

resistant to heat-induced denaturation. This assay was used to confirm that TDI-11055
selectively binds to and stabilizes the ENL protein inside human leukemia cells.[1][6]

Protocol Workflow:

Cell Treatment: Human leukemia cells (e.g., MOLM-13) are treated with either TDI-11055
(e.g., 5 µM) or a DMSO vehicle control and incubated for 1 hour.[8]
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Thermal Challenge: The treated cell suspensions are divided into aliquots and heated at a

range of increasing temperatures for 3 minutes using a thermocycler.[11]

Cell Lysis: The cells are lysed to release their protein contents.

Separation of Fractions: The lysates are centrifuged at high speed to separate the soluble,

non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).

Quantification: The amount of soluble ENL protein remaining in the supernatant at each

temperature is quantified by immunoblotting (Western blot).[1]

Data Analysis: The band intensities are quantified and plotted against temperature. A "melt

curve" is generated, and a rightward shift in the curve for the TDI-11055-treated cells

compared to the DMSO control indicates stabilization of the target protein, confirming cellular

engagement. TDI-11055 was shown to stabilize ENL, but not the related YEATS domain

proteins GAS41 or YEATS2.[1][4][6]
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement

in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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